molecular formula C39H48N4O4 B1677729 Photochlor CAS No. 149402-51-7

Photochlor

Cat. No. B1677729
M. Wt: 636.8 g/mol
InChI Key: RBLODCJRUDEMCI-AMPGYZHFSA-N
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Description

Photochlor, also known as HPPH, is a lipophilic, second-generation, chlorin-based photosensitizer . It selectively accumulates in the cytoplasm of cancer or pre-cancerous cells .


Synthesis Analysis

HPPH is synthesized from methyl pheophorbide, a derivative extracted from spirulina . It can also be loaded onto polyethylene glycol (PEG)-functionalized graphene oxide (GO) via supramolecular π-π stacking .


Molecular Structure Analysis

Photochlor has a macrocycle structure . Its molecular structure gives it spectral characteristics and a certain amount of tumor accumulation superior to other photosensitizers .


Chemical Reactions Analysis

There are two types of photochemical pathways in photodynamic therapy (PDT), known as type I and type II reactions . In the type I reaction, the photosensitizer interacts with a biomolecule (or oxygen) resulting in hydrogen atom (or electron) transfer that leads to the production of free radicals .


Physical And Chemical Properties Analysis

Photochlor is a lipophilic compound . It has improved spectral and chemical properties, such as water-solubility and strong light absorption, high singlet oxygen generation .

Scientific Research Applications

Clinical Pharmacokinetics of Photochlor

Photochlor, also known as 2-[1-Hexyloxyethyl]-2-devinyl pyropheophorbide-a, is one of the photosensitizers used in clinical trials for Photodynamic Therapy (PDT) at Roswell Park Cancer Institute (RPCI). The pharmacokinetics (PK) of Photochlor, alongside Photofrin and 5-ALA-induced protoporphyrin IX (PpIX), have been studied to determine their concentrations in blood and occasionally in tumor tissue. This research is crucial for understanding the behavior of these photosensitizers in the human body and optimizing their use in PDT. The study represents the first head-to-head comparison of the PK of Photofrin and Photochlor, highlighting their absorption, distribution, metabolism, and excretion profiles, which are essential for their effectiveness and safety in clinical applications (Bellnier et al., 2006).

Safety And Hazards

Photochlor is classified as toxic . It can cause skin irritation, serious eye damage, respiratory sensitization, skin sensitization, germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity .

Future Directions

Photodynamic therapy (PDT), which uses photosensitizers like Photochlor, shows promising photo-efficacy for superficial and internal tumors . The dual application of light and photochemotherapeutic agents allows accurate cancer targeting, low invasiveness, and novel mechanisms of action . Current advances in new light sources and photoactive agents are encouraging for future development .

properties

IUPAC Name

3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBADHCONCMPA-USOGPTGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028872
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a

CAS RN

149402-51-7
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Photochlor
Reactant of Route 2
Photochlor
Reactant of Route 3
Photochlor
Reactant of Route 4
Photochlor
Reactant of Route 5
Photochlor
Reactant of Route 6
Photochlor

Citations

For This Compound
745
Citations
DA Bellnier, WR Greco, GM Loewen… - Lasers in Surgery …, 2006 - Wiley Online Library
… used to analyze the PK data for Photochlor (up to 4 days post-… PK data for both Photofrin and Photochlor (at least 150 days post-… comparisons between Photofrin and Photochlor. Results: …
Number of citations: 107 onlinelibrary.wiley.com
DA Bellnier, WR Greco, H Nava, GM Loewen… - Cancer chemotherapy …, 2006 - Springer
… Trend test) found between Photochlor dose and the binary phototoxic … both Photochlor pharmacokinetic data and phototoxicity data, we found that neither the predicted 24-h Photochlor …
Number of citations: 127 link.springer.com
L Zhang, T Yin, B Zhang, C Yan, C Lu, L Liu, Z Chen… - Nano Research, 2022 - Springer
Sonodynamic therapy (SDT) has aroused considerable momentum in cancer therapy due to its abilities of deep penetration, low toxicity, and noninvasion, while insufficient tumor …
Number of citations: 10 link.springer.com
M Seshadri, DA Bellnier - Photochemistry and photobiology, 2009 - Wiley Online Library
In this report, we examined the antitumor activity of photodynamic therapy (PDT) in combination with 5,6‐dimethylxanthenone‐4‐acetic acid (DMXAA), a vascular disrupting agent …
Number of citations: 22 onlinelibrary.wiley.com
J Cacaccio, F Durrani, RR Cheruku… - Photochemistry and …, 2020 - Wiley Online Library
To determine the impact of delivery vehicles in photosensitizing efficacy of HPPH, a hydrophobic photosensitizer was dissolved in various formulations: 1% Tween 80/5% dextrose, …
Number of citations: 13 onlinelibrary.wiley.com
DL McCaw, ER Pope, JT Payne, MK West… - British Journal of …, 2000 - nature.com
… photodynamic therapy (PDT) using Photochlor (HPPH) as the … Photochlor was injected intravenously at a dose of 0.3 mg kg–1… The new sensitizer, Photochlor, appears effective for oral …
Number of citations: 86 www.nature.com
DL McCaw, JT Payne, ER Pope… - Lasers in Surgery …, 2001 - Wiley Online Library
… This study sought to evaluate Photochlor (HPPH) photodynamic therapy (HPPH-PDT) as an … by PDT using Photochlor as the photosensitizer. Photochlor was injected intravenously at a …
Number of citations: 26 onlinelibrary.wiley.com
M Seshadri, P Maier, D Bellnier - Cancer Research, 2007 - AACR
… In conclusion, Photochlor-sensitized PDT in combination with DMXAA exhibits superior efficacy and improved selectivity with clinically feasible illumination schemes with short treatment …
Number of citations: 0 aacrjournals.org
RK Pandey - Oncology Issues, 2008 - Taylor & Francis
… Clinical studies have shown that Photochlor stays in the tumor … Photochlor also offers the advantage of long wavelength … Photochlor and other generations of photosensitizers with long …
Number of citations: 5 www.tandfonline.com
P Rong, K Yang, A Srivastan, DO Kiesewetter, X Yue… - Theranostics, 2014 - ncbi.nlm.nih.gov
Graphene, a 2-dimensional carbon nanomaterial, has attracted wide attention in biomedical applications, owing to its intrinsic physical and chemical properties. In this work, a …
Number of citations: 205 www.ncbi.nlm.nih.gov

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